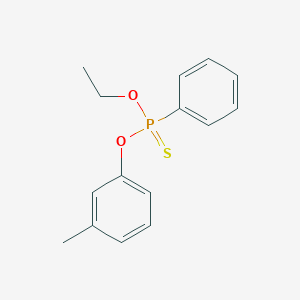
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate: is an organophosphorus compound known for its diverse applications, particularly in the field of agriculture as an insecticide. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylphenyl group, and a phenyl group attached to a phosphonothioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 3-methylphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate can undergo oxidation reactions, leading to the formation of phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products:
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonothioates.
Applications De Recherche Scientifique
Chemistry: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: The primary industrial application is as an insecticide, where it is used to control pests in agricultural settings. Its effectiveness against a wide range of insects makes it a valuable tool in pest management.
Mécanisme D'action
The primary mechanism of action of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is through the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, which ultimately results in the paralysis and death of the insect.
Comparaison Avec Des Composés Similaires
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:
O-Ethyl O-(2-methylphenyl) phenylphosphonothioate: Another isomer with slightly different properties due to the position of the methyl group.
Uniqueness: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group in the 3-position can affect the compound’s interaction with enzymes and other biological targets, potentially leading to differences in efficacy and toxicity compared to its isomers.
Propriétés
Numéro CAS |
57856-15-2 |
|---|---|
Formule moléculaire |
C15H17O2PS |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
ethoxy-(3-methylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-3-16-18(19,15-10-5-4-6-11-15)17-14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
Clé InChI |
UIHRNYCHHPMITK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


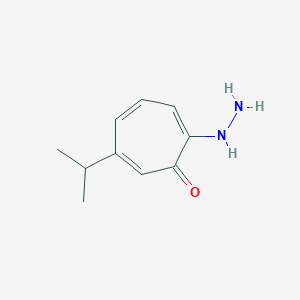
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
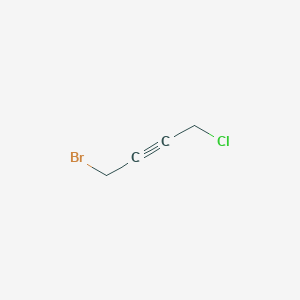
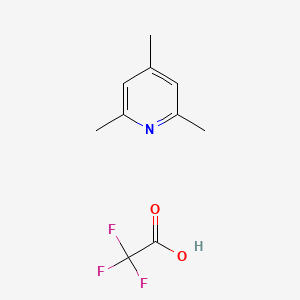
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
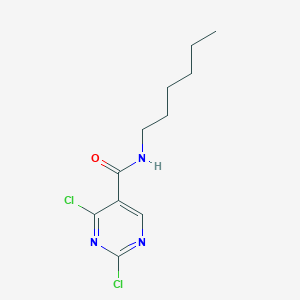
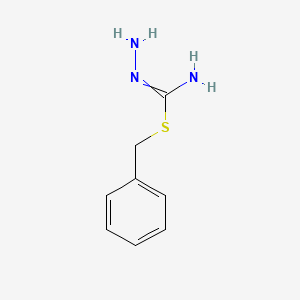
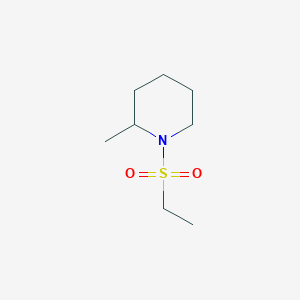
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
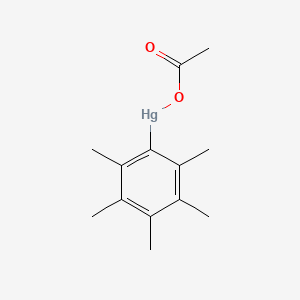
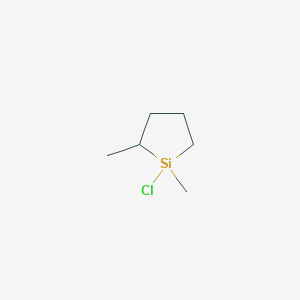
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
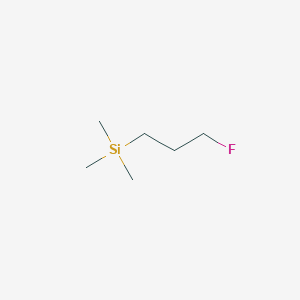
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
